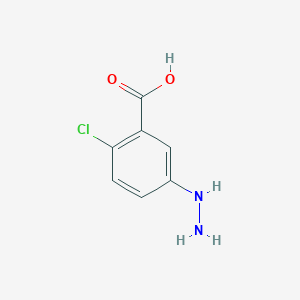

2-Chloro-5-hydrazinylbenzoic acid

Description

Chemical Significance within Halogenated Benzoic Acid Derivatives

Halogenated benzoic acids are a class of compounds that have widespread applications, serving as precursors in the synthesis of pesticides, pharmaceuticals, and other specialty chemicals. epa.govnih.gov The presence of a halogen, in this case, chlorine, on the benzoic acid ring significantly influences the molecule's electronic properties and reactivity. The chlorine atom acts as an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the reactivity of the aromatic ring in substitution reactions. researchgate.net This halogen "handle" provides a site for further chemical modification, allowing for the construction of diverse molecular frameworks. researchgate.net

Role of the Hydrazinyl Moiety as a Synthon in Advanced Organic Synthesis

The hydrazinyl group (-NHNH₂) is a powerful and versatile functional group in organic synthesis, acting as a potent nucleophile and a precursor to a wide array of nitrogen-containing heterocycles. ethz.chresearchgate.netnih.gov In the context of 2-Chloro-5-hydrazinylbenzoic acid, this moiety is a key synthon, a conceptual unit representing a potential synthetic operation. fishersci.com It readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazones. This reactivity is fundamental to the construction of various heterocyclic systems, including pyrazoles, triazoles, and quinazolines, which are prevalent scaffolds in many biologically active molecules. ontosight.aimdpi.comethz.chcu.edu.eg The hydrazinyl group's ability to form two new bonds in cyclization reactions makes it an invaluable tool for medicinal chemists.

Historical Context and Current Research Trajectories Involving the Compound

The development of hydrazino-substituted benzoic acids can be traced back to the broader exploration of hydrazine (B178648) derivatives in the mid-20th century. While the exact date of the first synthesis of this compound is not definitively documented in readily available literature, related compounds such as 5-chloro-2-hydrazinobenzoic acid hydrochloride were described in patents as early as 1978 for their use in the synthesis of cephalosporin (B10832234) antibiotics. This indicates that the utility of such building blocks was recognized in the pharmaceutical industry during this period.

Current research involving this compound continues to focus on its application as a versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. Research trajectories include its use in the development of:

Heterocyclic Compounds: It serves as a key starting material for the synthesis of pyrazolo[1,5-a]quinazolin-5(4H)-ones and other fused heterocyclic systems, which are being investigated for their potential as enzyme inhibitors and for other medicinal properties. ethz.chcu.edu.eg

Structure-Affinity Relationship Studies: The compound is utilized in the systematic modification of molecules to understand how structural changes affect their binding affinity to biological targets. This is a crucial aspect of rational drug design.

Biologically Active Molecules: Researchers are exploring the synthesis of derivatives of this compound to create new molecules with potential anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai The inherent reactivity of both the hydrazinyl and chloro-benzoic acid moieties allows for the creation of a diverse library of compounds for biological screening.

| Research Area | Application of this compound |

| Pharmaceutical Synthesis | Intermediate for complex drug molecules. ontosight.ai |

| Heterocyclic Chemistry | Precursor for pyrazoles, quinazolines, etc. ethz.chcu.edu.eg |

| Medicinal Chemistry | Building block for potential therapeutic agents. ontosight.ai |

Table 2: Research Applications of this compound

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-hydrazinylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-2-1-4(10-9)3-5(6)7(11)12/h1-3,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZARLOUWYGFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333161 | |

| Record name | 2-chloro-5-hydrazinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670464 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327092-95-5 | |

| Record name | 2-chloro-5-hydrazinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Hydrazinylbenzoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 2-chloro-5-hydrazinylbenzoic acid reveals several key disconnection points, suggesting logical precursor molecules. The most apparent disconnection is at the carbon-nitrogen bond of the hydrazinyl group. This leads back to a substituted aminobenzoic acid or a halogenated benzoic acid that can be converted to the desired product.

Key Precursors:

2-Chloro-5-nitrobenzoic acid: This is a common precursor where the nitro group can be reduced to an amino group, which is then converted to the hydrazinyl moiety.

2-Chloro-5-aminobenzoic acid (5-Amino-2-chlorobenzoic acid): This intermediate, obtainable from the reduction of the corresponding nitro compound, can be directly diazotized and then reduced to form the hydrazinyl group.

Substituted Anthranilic Acids: Anthranilic acid (2-aminobenzoic acid) and its derivatives can serve as foundational structures. wikipedia.org Halogenation of anthranilic acid can provide the necessary chloro-substituted intermediate. core.ac.uk

The molecular structure of this compound consists of a benzene (B151609) ring with a carboxylic acid group, a chloro group at the ortho position (position 2), and a hydrazinyl group at the meta position (position 5). ontosight.ai Its molecular formula is C7H7ClN2O2, with a molecular weight of approximately 186.60 g/mol . ontosight.aibldpharm.com

Established Synthetic Pathways for the Introduction of the Hydrazinyl Group

The introduction of the hydrazinyl group is a critical step in the synthesis of this compound. Several established methods are employed, each with its own set of advantages and challenges.

Approaches Involving Nitro-Reduction and Subsequent Transformations from Halogenated Benzoic Acids

A widely utilized strategy begins with a halogenated nitrobenzoic acid. This multi-step process offers a reliable route to the target compound.

General Pathway:

Nitration: If starting from 2-chlorobenzoic acid, a nitration step is required to introduce the nitro group at the 5-position. This is typically achieved using a mixture of nitric acid and sulfuric acid. patsnap.com

Reduction of the Nitro Group: The nitro group of 2-chloro-5-nitrobenzoic acid is then reduced to an amino group to yield 2-chloro-5-aminobenzoic acid. Common reducing agents for this transformation include iron powder in the presence of an acid (like acetic acid or ammonium (B1175870) chloride) or catalytic hydrogenation (e.g., using Pd/C). patsnap.comresearchgate.net

Diazotization: The resulting 2-chloro-5-aminobenzoic acid is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. google.comyoutube.com

Reduction of the Diazonium Salt: The diazonium salt is then reduced to the corresponding hydrazine (B178648). A common reducing agent for this step is stannous chloride (SnCl2) in a concentrated acid. nptel.ac.in

Diazotization and Reduction Sequences on Substituted Anthranilic Acids

An alternative and often more direct approach involves the use of substituted anthranilic acids. wikipedia.org

General Pathway:

Halogenation of Anthranilic Acid: Anthranilic acid can be selectively halogenated to introduce a chlorine atom at the desired position. For instance, treatment with sulfuryl chloride can yield a mixture of chlorinated products, including the desired 5-chloroanthranilic acid. core.ac.uk

Diazotization: The resulting 5-chloroanthranilic acid is then subjected to diazotization, similar to the previous method, using sodium nitrite and a mineral acid to form the corresponding diazonium salt. wikipedia.orgcore.ac.uk The diazotization of anthranilic acids can lead to the formation of a zwitterionic inner salt, benzenediazonium-2-carboxylate, especially in non-aqueous media. core.ac.ukorgsyn.org

Reduction to Hydrazine: The final step is the reduction of the diazonium salt to the hydrazinyl group. Reagents like sodium sulfite (B76179) or stannous chloride can be employed for this reduction. nptel.ac.in

The reaction of a diazonium salt with a nucleophile can lead to the formation of a covalent azo-compound. nptel.ac.in

Specific Procedures for this compound Hydrochloride Synthesis

The hydrochloride salt of this compound is often the isolated product due to its stability and ease of handling. A typical synthesis involves the diazotization of 2-chloro-5-aminobenzoic acid followed by reduction. google.com For example, 2-chloro-5-aminobenzoic acid can be diazotized with sodium nitrite in hydrochloric acid, and the resulting diazonium salt is then reduced, often with a reducing agent like stannous chloride, to yield this compound hydrochloride. google.comgoogle.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:

Temperature: Diazotization reactions are highly sensitive to temperature and are typically carried out at 0-5 °C to prevent the decomposition of the unstable diazonium salt. google.comyoutube.com

pH: The pH of the reaction medium is critical, especially during diazotization, which is performed in a strongly acidic environment. google.com

Reagent Stoichiometry: The molar ratios of the reactants, particularly the diazotizing agent and the reducing agent, must be carefully controlled to ensure complete conversion and minimize side reactions.

Solvent: The choice of solvent can influence reaction rates and product solubility. For instance, the synthesis of hydrazides can be achieved through esterification followed by treatment with hydrazine hydrate. nih.gov

Purification Methods: Recrystallization is a common method for purifying the final product. Solvents for recrystallization must be chosen carefully to ensure high recovery of the pure compound. For example, toluene (B28343) has been used to purify 2-chloro-5-iodobenzoic acid. chemicalbook.com

| Parameter | Condition | Rationale |

| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. google.comyoutube.com |

| Diazotization pH | Strongly acidic | Ensures the formation of the diazonium salt. google.com |

| Purification | Recrystallization | To obtain a high-purity product. chemicalbook.com |

Scale-Up Considerations in Preparative Chemistry

Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale introduces several challenges that need to be addressed for a safe and efficient process.

Heat Transfer: Diazotization is an exothermic reaction. On a larger scale, efficient heat dissipation is critical to maintain the required low temperature and prevent runaway reactions. This may necessitate the use of jacketed reactors with efficient cooling systems.

Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions, especially during the addition of reagents. Inadequate mixing can lead to localized "hot spots" and the formation of impurities.

Reagent Addition Rate: The rate of addition of reagents, such as sodium nitrite during diazotization, must be carefully controlled to manage the reaction exotherm and prevent the buildup of unreacted intermediates.

Isolation and Handling: The isolation of the product on a large scale requires appropriate filtration and drying equipment. The handling of potentially hazardous reagents and intermediates must be done with strict adherence to safety protocols.

Process Safety: A thorough hazard analysis should be conducted before scaling up the synthesis to identify and mitigate potential risks associated with the reagents, intermediates, and reaction conditions.

The synthesis of related compounds, such as 2-chloro-5-iodobenzoic acid, has been successfully scaled up, providing insights into the challenges and solutions for large-scale production of halogenated benzoic acid derivatives. chemicalbook.com

Advanced Purification Techniques for the Compound and its Intermediates

The purity of this compound and its precursors is critical for the successful synthesis of downstream products. Various advanced purification techniques are employed to remove impurities, including isomers and unreacted starting materials.

Recrystallization is a common and effective method for purifying solid organic compounds. For intermediates such as 2-chloro-5-nitrobenzaldehyde (B167295), which can be contaminated with the 2-chloro-3-nitrobenzaldehyde (B1590521) isomer, recrystallization from solvents like dilute ethanol, a mixture of chloroform (B151607) and ligroin, or dilute acetic acid has been utilized. google.com However, this can be a labor-intensive process that may require multiple repetitions to achieve the desired purity. google.com A more efficient approach involves the use of solvent mixtures, such as acetone-water or methanol-petroleum ether, to selectively precipitate the desired isomer. google.com For instance, a mixture of 2-chloro-5-nitrobenzaldehyde and its 2,3-isomer can be purified by dissolving it in acetone (B3395972) at a low temperature and then adding water to precipitate the highly pure 2,5-isomer. google.com

Another purification strategy involves the formation of derivatives, such as acetals, which can be more readily purified and then hydrolyzed back to the target aldehyde. For example, 2-(2-chloro-5-nitrophenyl)-1,3-dioxolane can be synthesized and purified before being converted back to 2-chloro-5-nitrobenzaldehyde. google.com

For the final product and other intermediates, techniques like column chromatography are often employed for high-purity applications. Additionally, for compounds like deferasirox (B549329), which is synthesized from related hydrazinobenzoic acid derivatives, purification can involve forming and then breaking amine salts. google.com For example, crude deferasirox can be treated with an amine such as n-butylamine, isopropylamine, or methylamine (B109427) in a suitable solvent like ethyl acetate (B1210297) to form the corresponding salt, which is then filtered and can be further purified by recrystallization from a solvent like toluene before being converted back to the pure compound. google.com

The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the required purity of the final product. A combination of these techniques is often necessary to obtain this compound and its intermediates in a form suitable for their intended applications.

| Intermediate/Product | Purification Technique | Solvents/Reagents | Reference |

| 2-Chloro-5-nitrobenzaldehyde | Recrystallization | Dilute ethanol, Chloroform/ligroin, Dilute acetic acid | google.com |

| 2-Chloro-5-nitrobenzaldehyde | Selective Precipitation | Acetone/Water, Methanol/Petroleum ether | google.com |

| 2-(2-Chloro-5-nitrophenyl)-1,3-dioxolane | Derivative Formation/Purification | - | google.com |

| Deferasirox | Amine Salt Formation/Recrystallization | Ethyl acetate, n-Butylamine, Isopropylamine, Methylamine, Toluene | google.com |

| General Compounds | Column Chromatography | Various |

Reactivity and Derivatization Strategies of 2 Chloro 5 Hydrazinylbenzoic Acid

Transformations Involving the Hydrazinyl Functional Group

The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group makes it a potent nucleophile, readily participating in reactions with electrophilic centers. This reactivity is the basis for the derivatization strategies discussed below.

One of the most fundamental transformations of 2-Chloro-5-hydrazinylbenzoic acid is its condensation with aldehydes and ketones to form hydrazone derivatives. This reaction involves the nucleophilic attack of the hydrazinyl nitrogen onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. These reactions are typically carried out in a suitable solvent, often with acid catalysis to enhance the electrophilicity of the carbonyl compound. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) | 2-Chloro-5-(2-benzylidenehydrazinyl)benzoic acid derivative |

| This compound | Ketone (R-CO-R') | 2-Chloro-5-(2-alkylidenehydrazinyl)benzoic acid derivative |

The formation of a hydrazone from this compound and a carbonyl compound proceeds through a two-step mechanism typical for imine formation. The initial step involves the nucleophilic addition of the terminal nitrogen of the hydrazinyl group to the carbonyl carbon. This addition is generally reversible and leads to the formation of a tetrahedral intermediate known as a carbinolamine.

The reaction is often catalyzed by acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic hydrazine (B178648).

In the second step, the carbinolamine undergoes dehydration to form the hydrazone. This elimination of a water molecule is the rate-determining step and is also acid-catalyzed. Protonation of the hydroxyl group in the carbinolamine converts it into a good leaving group (water), which is then expelled to form the stable C=N double bond of the hydrazone.

The reactivity of this compound in hydrazone formation is influenced by both steric and electronic factors originating from the substituents on the phenyl ring.

Electronic Factors: The presence of the electron-withdrawing chloro and carboxylic acid groups on the phenyl ring decreases the electron density on the hydrazinyl nitrogen atoms. This reduction in nucleophilicity can slow down the rate of the initial attack on the carbonyl carbon compared to unsubstituted phenylhydrazine. However, for electron-deficient N-arylhydrazones, acid catalysis can effectively promote the reaction. organic-chemistry.org

Steric Factors: The chloro group at the ortho position to the hydrazinyl moiety can introduce some steric hindrance. This may slightly impede the approach of the nucleophilic nitrogen to the carbonyl carbon, particularly with sterically bulky aldehydes or ketones. However, steric effects in hydrazone formation are generally considered to be of minor influence compared to electronic effects.

In the context of this compound, chemoselectivity refers to the preferential reaction of the hydrazinyl group over the carboxylic acid group. The hydrazinyl group is a significantly stronger nucleophile than the carboxylate anion or the neutral carboxylic acid, ensuring that condensation reactions with carbonyl compounds occur exclusively at the hydrazinyl moiety under typical reaction conditions.

Regioselectivity in this context is not a major concern as the hydrazinyl group has a distinct terminal nitrogen that is the primary site of nucleophilic attack.

The hydrazinyl group of this compound is a key functional group for the synthesis of various heterocyclic systems. The presence of two adjacent nitrogen atoms allows for the formation of stable five- and six-membered rings through cyclocondensation reactions with appropriate bifunctional electrophiles.

The Knorr pyrazole (B372694) synthesis is a classic and widely used method for the preparation of pyrazole derivatives. researchgate.netjk-sci.com This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.com In the case of this compound, this reaction would lead to the formation of a pyrazole ring attached to the 2-chloro-5-benzoic acid scaffold.

The reaction is typically carried out in the presence of an acid catalyst. jk-sci.comslideshare.net The mechanism involves the initial formation of a hydrazone by condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to a dihydroxypyrazolidine intermediate. Subsequent dehydration yields the aromatic pyrazole ring.

When an unsymmetrical 1,3-dicarbonyl compound is used, the Knorr synthesis can potentially yield two regioisomeric pyrazole products. The regioselectivity of the reaction is influenced by several factors, including the steric and electronic nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, as well as the reaction conditions such as pH and solvent. nih.gov For an electron-deficient hydrazine like this compound, the initial condensation is likely to occur at the more sterically accessible and electronically favorable carbonyl group of the 1,3-dicarbonyl compound.

| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Product |

| This compound | Acetylacetone | 2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid |

| This compound | Ethyl acetoacetate (B1235776) | Regioisomeric mixture of 2-Chloro-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid and 2-Chloro-5-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid |

Cyclization Reactions for the Construction of Heterocyclic Scaffolds

Synthesis of Triazole and Tetrazole Derivatives

The hydrazinyl group (-NHNH2) is a key functional group for the synthesis of nitrogen-containing heterocycles. Its nucleophilic nature allows it to react with various electrophiles to form cyclic structures.

Triazole Synthesis: 1,2,4-triazole (B32235) rings can be constructed from this compound through cyclization reactions involving a one-carbon electrophile. nih.gov For instance, reaction with formic acid or formamide (B127407) can yield the corresponding triazole derivative. nih.gov Another common method involves reacting the hydrazine with carbon disulfide in the presence of a base, followed by the addition of hydrazine hydrate, to form a mercapto-triazole ring. The general approach involves the initial formation of a hydrazide or a related intermediate, which then undergoes intramolecular cyclization.

Table 1: General Methods for Triazole Synthesis from Hydrazine Precursors

| Reagent(s) | Intermediate Type | Product Type |

| Formic Acid / Formamide | Formylhydrazide | 1,2,4-Triazole |

| Carbon Disulfide / KOH | Dithiocarbazinate | 3-Mercapto-1,2,4-triazole |

| Acid Chlorides | Acylhydrazide | Substituted 1,2,4-Triazole |

| Aldehydes, then Oxidant | Hydrazone | Substituted 1,2,4-Triazole |

Tetrazole Synthesis: The formation of tetrazole derivatives from hydrazines is a less direct process than triazole synthesis. The most common route to 5-substituted tetrazoles involves the [2+3] cycloaddition of an azide (B81097) source (like sodium azide or hydrazoic acid) with a nitrile. nih.gov Therefore, to synthesize a tetrazole derivative from this compound, the hydrazinyl group would first need to be converted into a different functional group, or alternative multi-step synthetic pathways would be required. A plausible, though multi-step, approach could involve the transformation of the hydrazine into a diazonium salt, which could then participate in reactions leading to a tetrazole ring, although this is not a standard method.

Exploration of Other Nitrogen-Heterocyclic Architectures

Beyond triazoles and tetrazoles, the hydrazinyl functional group serves as a precursor to a multitude of other nitrogen-containing heterocycles. clockss.org Condensation reactions between the hydrazinyl group of this compound and various dicarbonyl compounds or their equivalents can lead to the formation of larger ring systems. For example, reaction with β-dicarbonyl compounds can yield pyrazole derivatives, while reaction with α,β-unsaturated ketones can form pyrazolines. The specific architecture of the resulting heterocycle is determined by the nature of the coupling partner. These reactions leverage the nucleophilicity of both nitrogen atoms in the hydrazine moiety to achieve cyclization.

N-Substitution Reactions: Alkylation and Acylation

The nitrogen atoms of the hydrazinyl group are nucleophilic and can undergo substitution reactions.

Alkylation: Direct alkylation of arylhydrazines can be complex, often leading to mixtures of mono- and di-alkylated products at either nitrogen atom, as well as potential N-N bond cleavage. Reaction conditions must be carefully controlled to achieve selective substitution.

Acylation: Acylation occurs readily upon reaction with acylating agents like acid chlorides or anhydrides. This reaction typically forms a stable hydrazide, where the acyl group attaches to the terminal nitrogen atom. This transformation is often a key step in the synthesis of other heterocyclic compounds, such as 1,3,4-oxadiazoles, or as a method to protect the hydrazinyl group.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle that can be modified through several classical organic reactions.

Amide Bond Formation and Related Coupling Analogues

The carboxylic acid can be coupled with primary or secondary amines to form amide bonds. This transformation is fundamental in medicinal chemistry. Direct reaction with an amine is generally not feasible; therefore, the carboxylic acid must first be "activated". nih.gov

Common activation strategies include:

Conversion to an Acid Chloride: Reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts the -OH group into a highly reactive -Cl group, which readily reacts with an amine to form the amide. libretexts.org

Use of Coupling Reagents: A wide variety of coupling agents (e.g., carbodiimides like DCC or phosphonium (B103445) salts) can be used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acid chloride intermediate. nih.govnih.gov

Table 2: Common Methods for Amide Bond Formation

| Method | Activating Reagent(s) | Key Intermediate |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

| Coupling Reagents | DCC, EDC, PyBOP | Activated Ester / O-Acylisourea |

| Phosphonium Salts | PPh₃, N-chlorophthalimide | Acyloxy-phosphonium Salt |

This reaction was found to be broadly applicable for synthesizing primary, secondary, and tertiary amides. researchgate.net

Reductive and Oxidative Transformations of the Carboxyl Group

Reductive Transformations: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires powerful reducing agents because carboxylic acids are relatively resistant to reduction. youtube.com

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further and cannot be isolated. libretexts.orglibretexts.org

Borane (BH₃/THF): Borane is another effective reagent for this reduction and is often considered more chemoselective, reacting preferentially with carboxylic acids over many other functional groups. libretexts.orgyoutube.com

Oxidative Transformations: The carboxylic acid group is already in a high oxidation state, making further oxidation difficult without cleaving the molecule. Oxidative decarboxylation can occur under specific conditions (e.g., Hunsdiecker reaction), but this is a specialized transformation that replaces the carboxyl group with a halogen. General oxidative processes are not commonly applied to the carboxyl group of aromatic acids for synthetic derivatization.

Directed Transformations on the Aromatic Ring System of this compound

The reactivity of the aromatic core of this compound is governed by the interplay of the electronic effects of its three substituents: the chloro (-Cl), hydrazinyl (-NHNH₂), and carboxylic acid (-COOH) groups. These groups influence the electron density of the ring and direct the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The substituents on the ring determine its reactivity and the position of the incoming electrophile. savemyexams.comquora.comyoutube.com

Activating/Deactivating Effects : Groups that donate electron density to the ring increase its nucleophilicity, thus "activating" it toward electrophilic attack and making the reaction faster than with benzene. libretexts.orgmasterorganicchemistry.com Conversely, electron-withdrawing groups "deactivate" the ring, making it less reactive. libretexts.orgmasterorganicchemistry.com

Hydrazinyl group (-NHNH₂) : This group is a strong activator due to the lone pair of electrons on the nitrogen adjacent to the ring, which can be donated through resonance. ucalgary.ca

Carboxylic acid group (-COOH) : This group is strongly deactivating because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects. quora.comyoutube.com

Directing Effects : The existing substituents also determine the position (ortho, meta, or para) of the new substituent.

The hydrazinyl group at C-5 is an ortho, para-director. It will direct incoming electrophiles to the C-4 and C-6 positions.

The chloro group at C-2 is also an ortho, para-director, directing incoming electrophiles to the C-4 and C-6 positions. libretexts.orgunizin.org

The carboxylic acid group at C-1 is a meta-director, directing incoming electrophiles to the C-3 and C-5 positions. quora.comunizin.org

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution of this compound

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Predicted Substitution Sites |

| -COOH | C-1 | Strongly Deactivating | Meta | C-3, C-5 |

| -Cl | C-2 | Deactivating | Ortho, Para | C-4, C-6 |

| -NHNH₂ | C-5 | Strongly Activating | Ortho, Para | C-4, C-6 |

| Overall Prediction | Activated | C-4 and C-6 |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This mechanism is generally feasible only when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org

In this compound, the chloro atom at C-2 is the potential leaving group. The viability of an SNAr reaction depends on the stability of the intermediate carbanion, known as a Meisenheimer complex, which is formed upon nucleophilic attack. wikipedia.orglibretexts.orglibretexts.org

Activating Substituent : The carboxylic acid group at the C-1 position (ortho to the chlorine) is electron-withdrawing and would help to stabilize the negative charge of the Meisenheimer complex through resonance. This effect favors the SNAr reaction.

Deactivating Substituent : The hydrazinyl group at the C-5 position (para to the chlorine) is strongly electron-donating. This group would significantly destabilize the negatively charged intermediate, thereby disfavoring the SNAr mechanism.

The opposing electronic effects of the substituents create a conflict. The strong destabilizing influence of the para-hydrazinyl group is expected to outweigh the stabilizing effect of the ortho-carboxyl group. Therefore, this compound is predicted to be highly unreactive towards the standard addition-elimination SNAr mechanism. Alternative pathways, such as those involving benzyne (B1209423) intermediates, would require extremely strong basic conditions and are also unlikely given the presence of the acidic carboxylic acid proton.

Metal-Catalyzed Cross-Coupling Reactions (if applicable)

The carbon-chlorine bond in this compound makes the molecule a potential substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, while less reactive than bromides or iodides, can be effectively used with modern catalysts, particularly those based on palladium or more sustainable metals like iron. nih.govnih.govmdpi.com

Potential cross-coupling reactions include:

Suzuki Coupling : Reaction with a boronic acid or ester to form a new C-C bond.

Heck Coupling : Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination : Reaction with an amine to form a new C-N bond.

Kumada Coupling : Reaction with a Grignard reagent to form a new C-C bond. nih.govnih.gov

However, the other functional groups on the molecule present challenges:

Carboxylic Acid : The acidic proton can interfere with basic reagents or catalysts. It may be necessary to protect the -COOH group, for instance as an ester, or to use a base that deprotonates it without affecting the catalytic cycle.

Hydrazinyl Group : The lone pairs on the nitrogen atoms can coordinate to the metal center of the catalyst, potentially inhibiting its activity. The N-H protons are also acidic and can react with basic reagents. Protection of the hydrazinyl group might be required for certain catalytic systems.

Despite these challenges, the functional group tolerance of modern cross-coupling methods is continually improving. Iron-catalyzed systems, for example, have shown effectiveness in the cross-coupling of chlorobenzoate derivatives, suggesting that with careful selection of catalysts, ligands, and reaction conditions, such transformations could be applied to this compound. nih.govnih.gov

Multi-Component Reactions Incorporating this compound as a Key Component

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly efficient in synthetic chemistry. nih.gov The structure of this compound, featuring a nucleophilic hydrazine moiety, makes it an excellent candidate for MCRs, particularly for the synthesis of heterocyclic compounds.

The hydrazine functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, most notably pyrazoles. nih.govorganic-chemistry.orgmdpi.comnih.gov The Knorr pyrazole synthesis and related reactions involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. mdpi.com

A plausible MCR involving this compound would be a three-component reaction with a β-ketoester and an aldehyde to generate a complex pyrazole derivative. Such reactions often proceed through a series of condensation and cyclization steps in one pot. rsc.orgbeilstein-journals.org For example, the reaction of this compound with ethyl acetoacetate and a substituted benzaldehyde (B42025) could lead to the formation of a highly substituted 1,5-dihydropyrano[2,3-c]pyrazole core structure.

The general scheme for such a reaction would involve:

Initial condensation of the hydrazine with the β-ketoester to form a hydrazone or pyrazolone (B3327878) intermediate. nih.gov

Knoevenagel condensation of the aldehyde with the active methylene (B1212753) group of the ketoester or the resulting pyrazolone. nih.gov

A subsequent Michael addition and intramolecular cyclization to form the final heterocyclic product.

The resulting complex molecule would incorporate the core structure of this compound, offering a rapid method to generate chemical diversity. The chloro and carboxylic acid groups on the phenyl ring of the pyrazole product would remain available for further synthetic modifications.

Table 2: Representative Multi-Component Reactions for Pyrazole Synthesis Using Substituted Hydrazines

| Hydrazine Component | Other Components | Catalyst/Conditions | Product Type | Reference |

| Phenylhydrazine | Ethyl acetoacetate, Aromatic aldehydes | ZnAl₂O₄ | 4,4'-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ol) | nih.gov |

| Substituted Phenylhydrazines | α,β-Unsaturated ketones | Vitamin B1 | 1,3,5-Trisubstituted-1H-pyrazoles | researchgate.net |

| Hydrazine Hydrate | 1,3-Diketones | In situ generation | Polysubstituted pyrazoles | mdpi.com |

| Methylhydrazine | Ethyl formate, β-Ketoesters | N/A (Consecutive) | 1,3,4-Substituted pyrazoles | beilstein-journals.org |

| Arylhydrazines | β-Diketones, Aldehydes | (TBA)₂S₂O₈ / Solvent-free | Fully substituted pyrazoles | rsc.org |

Advanced Analytical Methodologies for 2 Chloro 5 Hydrazinylbenzoic Acid and Derived Compounds

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of the components of a mixture. For 2-Chloro-5-hydrazinylbenzoic acid and its derivatives, several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile or thermally unstable compounds. It is widely used to determine the purity of this compound and its related substances. ekb.eg A gradient reverse-phase HPLC method, for instance, can effectively separate the main compound from its process-related impurities. ekb.eg

The development of a stability-indicating HPLC method is crucial for assessing the presence of degradation products. dphen1.com Such methods are validated according to International Conference on Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. ekb.eg For example, a method might utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ekb.eg The detector, often a UV-Vis spectrophotometer, is set to a wavelength where the analyte and its impurities show significant absorbance.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 4.0 |

| Mobile Phase B | Acetonitrile, methanol, water (700:200:100 v/v/v) |

| Gradient | Time-based gradient from A to B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of HPLC conditions based on common practices for analyzing similar aromatic acids and their impurities. ekb.eg

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. dss.go.th While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be analyzed using this method. Derivatization is a key step that converts the non-volatile analyte into a form suitable for GC. researchgate.net For instance, esterification of the carboxylic acid group and acylation of the hydrazinyl group can produce more volatile compounds.

The choice of derivatizing agent is critical and depends on the functional groups present in the molecule. researchgate.net Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. rjpbcs.comyoutube.com In the synthesis of derivatives of this compound, TLC can be used to track the consumption of starting materials and the formation of products over time. rjpbcs.commdpi.com

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. youtube.com By comparing the spots of the reaction mixture with those of the starting materials and expected products, a chemist can qualitatively assess the reaction's progress. youtube.com For instance, the disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. rjpbcs.comyoutube.com

Spectrophotometric and Spectroscopic Detection Methods in Chemical Analysis

Spectroscopic methods are indispensable for the structural elucidation and quantification of chemical compounds. These techniques rely on the interaction of electromagnetic radiation with matter.

Chelation and Complexation for Metal Ion Detection using Hydrazone Derivatives

Hydrazone derivatives of this compound can act as effective chelating agents for various metal ions. researchgate.net The hydrazone moiety, with its nitrogen and oxygen donor atoms, can form stable complexes with metal ions. researchgate.netdergipark.org.tr This property is the basis for the development of spectrophotometric methods for metal ion detection. dergipark.org.tr

Upon complexation with a metal ion, the electronic properties of the hydrazone ligand are altered, leading to a change in its absorption spectrum. This change, often a shift in the maximum absorbance wavelength (λmax) and an increase in molar absorptivity, can be measured using a UV-Vis spectrophotometer. The magnitude of the absorbance change is proportional to the concentration of the metal ion, allowing for its quantification. These methods are often highly sensitive and selective for specific metal ions. dergipark.org.tr Hydrazone derivatives are utilized in the separation, identification, and detection of various metal ions. researchgate.net

Table 2: Examples of Metal Ion Detection using Hydrazone Derivatives

| Hydrazone Derivative | Metal Ion Detected | Analytical Technique |

| Salicylaldehyde-based hydrazone | Cu(II) | Spectrophotometry |

| Naphthaldehyde-based hydrazone | Zn(II) | Fluorometry |

| Pyridine-based hydrazone | Fe(III) | Spectrophotometry |

This table provides illustrative examples of how different hydrazone derivatives can be used for the detection of various metal ions. dergipark.org.tr

Derivatization for Chromogenic/Fluorogenic Assays of Organic Analytes

Derivatization of this compound can be employed to create chromogenic or fluorogenic probes for the detection of other organic analytes. researchgate.net The hydrazinyl group is a reactive functional group that can readily react with aldehydes and ketones to form hydrazones. If the reacting aldehyde or ketone is part of a larger molecule of interest, this reaction can be used to "tag" the analyte.

In a chromogenic assay, the resulting hydrazone is a highly colored compound, and the intensity of the color is proportional to the concentration of the analyte. researchgate.net In a fluorogenic assay, the product is fluorescent, and the fluorescence intensity is measured. researchgate.net These assays can be highly sensitive and selective, depending on the specific derivatization reaction and the spectroscopic properties of the resulting product. This approach is particularly useful for the analysis of compounds that lack a strong chromophore or fluorophore.

Electrochemical Techniques for Redox Characterization

Electrochemical methods are instrumental in elucidating the redox characteristics of "this compound". The presence of the electroactive hydrazinyl group (-NHNH2) and the influence of the electron-withdrawing chloro and carboxylic acid groups on the benzene (B151609) ring make this compound particularly suited for electrochemical investigation. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are employed to study its oxidation and reduction behavior.

The electrochemical characterization of compounds structurally similar to "this compound," such as various 4-hydrazinobenzoic acid derivatives, has been reported. acs.orgmassbank.eu These studies often reveal that the hydrazine (B178648) moiety undergoes oxidation, typically in an irreversible or quasi-reversible manner. The electrochemical behavior of metal complexes with ligands derived from hydrazides has also been investigated, demonstrating irreversible oxidative and reductive responses. nih.gov

The redox potential of "this compound" is influenced by the electronic environment of the aromatic ring. The chloro and carboxylic acid groups, being electron-withdrawing, are expected to make the oxidation of the hydrazinyl group more difficult (i.e., occur at a more positive potential) compared to unsubstituted hydrazinobenzoic acid. The pH of the supporting electrolyte is also a critical parameter, as proton transfer reactions are often coupled with the electron transfer processes of the hydrazinyl group.

A hypothetical cyclic voltammogram of "this compound" would likely exhibit an anodic peak corresponding to the oxidation of the hydrazinyl group. The exact potential of this peak would be dependent on the experimental conditions, including the working electrode material (e.g., glassy carbon, platinum), the scan rate, and the composition of the supporting electrolyte. The absence of a corresponding cathodic peak on the reverse scan would indicate an irreversible process, which is common for the oxidation of hydrazine derivatives due to the instability of the initial oxidation products, which may undergo further chemical reactions.

Table 1: Postulated Electrochemical Parameters for this compound

| Parameter | Postulated Value/Characteristic | Influencing Factors |

| Oxidation Potential (Epa) | > 0.5 V (vs. Ag/AgCl) | pH, solvent, electrode material |

| Process Type | Irreversible | Instability of oxidized species |

| Electron Transfer Mechanism | Likely multi-electron, multi-proton | pH of the medium |

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the selective and sensitive analysis of "this compound" and its derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the identification and quantification of these compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like "this compound." A liquid chromatograph separates the compound from other components in a sample, and the mass spectrometer provides mass-to-charge ratio (m/z) information for structural elucidation and quantification.

For the analysis of related compounds such as p-chlorobenzoic acid, LC-MS/MS methods have been developed with high sensitivity. nih.gov An LC-MS/MS method for "this compound" would typically involve reversed-phase chromatography using a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

Electrospray ionization (ESI) is a common ionization technique for such analyses, and it can be operated in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]+ would be expected, while in negative ion mode, the deprotonated molecule [M-H]- would be observed. Tandem mass spectrometry (MS/MS) involves the selection of the precursor ion and its fragmentation to produce characteristic product ions, which enhances selectivity and provides structural information. For "this compound," fragmentation could involve the loss of the hydrazinyl group, water, or carbon monoxide.

Table 2: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic Column | C18 (e.g., 2.1 mm x 150 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion [M-H]- (Negative Mode) | m/z corresponding to C7H6ClN2O2 |

| Potential Product Ions (Negative Mode) | Fragments from loss of NH2NH, CO2, Cl |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. A common derivatization agent is a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which would react with the acidic proton of the carboxylic acid and the protons of the hydrazinyl group to form trimethylsilyl (B98337) (TMS) derivatives.

The resulting TMS derivative of "this compound" can then be separated on a GC column, typically a non-polar or medium-polarity capillary column. The separated derivative is then introduced into the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum will show a characteristic fragmentation pattern that can be used for identification. The NIST WebBook provides mass spectral data for the TMS derivative of 4-chlorobenzoic acid, which can serve as a reference for predicting the fragmentation of the derivatized target compound. nist.gov

Table 3: Predicted GC-MS Fragmentation for the TMS Derivative of this compound

| Fragment | Description |

| [M]+• | Molecular ion of the TMS derivative |

| [M-15]+ | Loss of a methyl group from a TMS group |

| [M-R-COOH]+ | Fragments related to the loss of the derivatized carboxylic acid and hydrazinyl groups |

The selection between LC-MS/MS and GC-MS depends on the specific analytical requirements, including the nature of the sample matrix and the desired sensitivity and selectivity. Both techniques, however, offer the high level of performance needed for the rigorous analysis of "this compound" and its derivatives in research and quality control settings.

Future Research Directions and Emerging Opportunities for 2 Chloro 5 Hydrazinylbenzoic Acid Research

Discovery of Novel Reactivity Patterns and Unconventional Transformations

Future research into 2-chloro-5-hydrazinylbenzoic acid is likely to uncover new reactivity patterns by leveraging its distinct functional groups. The hydrazinyl group is a potent nucleophile and a precursor to diazonium salts, which are gateways to a multitude of transformations. While reactions like diazotization are known for related compounds such as 2-amino-5-sulfamoylbenzoic acid, exploring these pathways for this compound could yield novel products google.com.

A significant area for exploration lies in transition-metal-catalyzed cross-coupling reactions. The chloro-substituted aromatic ring is a prime site for reactions like Suzuki, Heck, and Sonogashira couplings. Investigating these reactions could lead to the synthesis of complex molecular architectures where the hydrazinyl and carboxylic acid groups can be subsequently modified researchgate.net. Furthermore, the hydrazinyl moiety itself can direct C-H activation or participate in cyclization reactions to form novel heterocyclic systems.

Unconventional transformations, such as on-surface synthesis, present another exciting frontier. Benzoic acid derivatives have been used as building blocks to create functional molecular structures directly on support surfaces through C-C coupling reactions researchgate.net. Applying this "bottom-up" approach to this compound could enable the construction of atomically precise nanostructures, with potential applications in electronics and materials science researchgate.net. Additionally, exploring its behavior under photochemical or electrochemical conditions may reveal unprecedented reaction pathways and reactive intermediates. Investigations into the antioxidant mechanisms of similar hydrazinobenzoic acid derivatives have highlighted processes like Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), suggesting that the electronic properties of this compound could be harnessed for unique radical-mediated transformations nih.govnih.govresearchgate.net.

Chemo-Enzymatic and Biocatalytic Approaches to Synthesis and Derivatization

The integration of biological catalysts with traditional organic synthesis offers a powerful strategy for the efficient and selective production of complex molecules. Chemo-enzymatic and biocatalytic methods are poised to play a significant role in the future synthesis and derivatization of this compound and its analogs. Enzymes such as reductases, transaminases, and ammonia (B1221849) lyases represent a new generation of biocatalysts for organic synthesis wsu.edu.

One promising avenue is the use of enzymes for the stereoselective synthesis of chiral derivatives. For instance, dehydrogenases could be employed for the enantioselective amination of keto-acid precursors to produce chiral amino acids, a strategy that has been successfully used for compounds like (S)-2-chlorophenylglycine nih.gov. Similarly, hydrolases could be used for the kinetic resolution of racemic esters or amides derived from this compound. The growing field of enzyme engineering, including directed evolution, can be harnessed to develop bespoke biocatalysts with high activity and selectivity for substrates based on the this compound scaffold nih.govnih.gov.

Biocatalysis also offers environmentally benign alternatives to traditional chemical methods. For example, enzymatic transformations can often be performed in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents documentsdelivered.com. This approach aligns with the principles of green chemistry and could be applied to modify the hydrazinyl or carboxylic acid groups, or to introduce new functionalities onto the aromatic ring through enzymes like oxygenases nih.gov.

Design and Synthesis of Advanced Functional Derivatives with Tunable Properties

The inherent functionality of this compound makes it an excellent starting point for the design and synthesis of advanced derivatives with tailored properties. By strategically modifying its core structure, researchers can develop new compounds for applications in medicine, materials science, and electronics.

The hydrazinyl group is a particularly versatile handle for derivatization. It can be readily converted into a wide array of heterocyclic systems, such as pyrazoles, triazoles, and indazoles, which are privileged structures in medicinal chemistry. Research on other hydrazinobenzoic acid derivatives has shown that modifications at this position can lead to compounds with significant biological activity, such as antioxidant properties nih.govnih.gov. Systematic derivatization of the hydrazinyl moiety in this compound, for example by reacting it with various isothiocyanates or aldehydes, could generate libraries of compounds for biological screening nih.govresearchgate.net.

Furthermore, the entire molecule can act as a building block for larger, functional materials. Benzoic acid derivatives are known intermediates for materials like liquid crystals and polymers ums.edu.my. The presence of the chloro, hydrazinyl, and carboxyl groups offers multiple points for polymerization or for coordination to metal centers to form metal-organic frameworks (MOFs). The electronic properties of these materials could be fine-tuned by altering the substituents on the aromatic ring, potentially leading to new sensors, catalysts, or porous materials for storage and separation.

| Potential Derivative Class | Synthetic Strategy | Tunable Property | Potential Application |

| Heterocyclic Compounds | Cyclocondensation of the hydrazinyl group with diketones, etc. | Biological Activity | Pharmaceuticals, Agrochemicals |

| Coordination Polymers/MOFs | Reaction of the carboxylic acid with metal salts | Porosity, Catalytic Activity | Gas Storage, Catalysis |

| Functional Polymers | Polymerization via the carboxylic acid or aromatic ring | Electronic/Optical Properties | Organic Electronics, Sensors |

| Liquid Crystals | Esterification and attachment of mesogenic units | Phase Behavior | Display Technologies |

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. These modern synthetic tools are particularly well-suited for the production and derivatization of this compound.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and better reproducibility researchgate.net. This is especially important when dealing with potentially hazardous reagents or reactive intermediates, such as those that might be generated from the hydrazinyl group (e.g., diazonium salts or hydrazoic acid) scispace.com. Performing such reactions in a microreactor minimizes the volume of hazardous material present at any given time, significantly enhancing process safety nih.gov. This technology has been successfully applied to challenging reactions like chlorosulfonations and nitrations, demonstrating its robustness nih.govmdpi.com.

Automated platforms can accelerate the discovery of new derivatives by enabling high-throughput synthesis and reaction optimization. An automated flow system could be programmed to systematically vary reactants, catalysts, and conditions to rapidly generate a library of this compound derivatives. This approach not only increases the rate of discovery but also reduces manual labor and the potential for human error researchgate.netmdpi.com. The integration of in-line analytical techniques, such as mass spectrometry or NMR, can provide real-time feedback for process optimization, further streamlining the synthetic workflow nih.gov.

| Parameter | Batch Synthesis Challenge | Flow Chemistry Advantage |

| Safety | Handling of potentially explosive intermediates (e.g., diazonium salts) in large volumes. | Small reactor volumes minimize risk; enhanced containment of toxic gases. scispace.commdpi.com |

| Heat Transfer | Difficult to control exotherms in large flasks, leading to side products. | High surface-area-to-volume ratio allows for rapid and precise temperature control. nih.gov |

| Scalability | Scaling up can be non-linear and require re-optimization. | Scaling is achieved by running the system for longer periods ("scaling out"). researchgate.net |

| Reproducibility | Subject to variations in mixing and heat transfer. | Precise, computer-controlled parameters ensure high reproducibility. mdpi.com |

Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Analytical Chemistry

The full potential of this compound will be realized through collaborative, multidisciplinary research. The synthesis of novel derivatives is intrinsically linked to the characterization of their properties and the development of new applications, requiring expertise from various scientific fields.

The interface between organic chemistry and materials science is particularly fertile ground. Organic chemists can synthesize novel polymers, oligomers, or macrocycles from this compound, while materials scientists can investigate their self-assembly, electronic properties, and performance in devices like organic light-emitting diodes (OLEDs) or solar cells. The on-surface synthesis of nanostructures from benzoic acid derivatives is a prime example of this synergy, merging synthetic chemistry with surface science and physics researchgate.net.

Analytical chemistry will play a crucial role in characterizing the complex molecules and materials derived from this compound. Advanced spectroscopic and microscopic techniques will be needed to elucidate the structures of new compounds and to understand the morphology of new materials. Furthermore, the development of new functional derivatives could lead to novel analytical reagents. For example, derivatives that exhibit specific binding or fluorescent properties could be developed as chemical sensors for detecting metal ions or biomolecules. The investigation of antioxidant properties in related compounds already relies heavily on a combination of synthetic chemistry and analytical methods, including density functional theory (DFT) studies to understand reaction mechanisms at a molecular level nih.govnih.govresearchgate.net.

Q & A

Q. What green chemistry approaches are viable for large-scale synthesis?

Q. How does this compound act as a synthon in heterocyclic chemistry?

- Applications :

- Thiadiazine synthesis : React with CS in basic conditions to form 1,3,4-thiadiazine derivatives. Monitor via -NMR for characteristic shifts at δ 3.2–3.5 ppm (CH-S) .

- Pyrazole derivatives : Condense with β-ketoesters to generate pyrazole-carboxylic acid hybrids for antimicrobial screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.